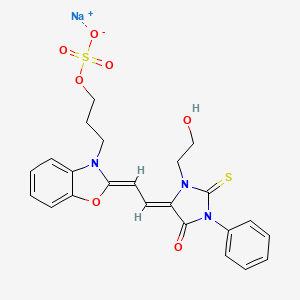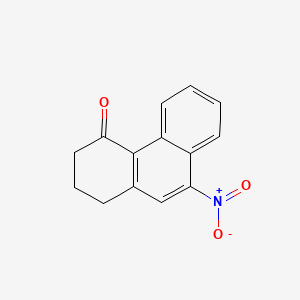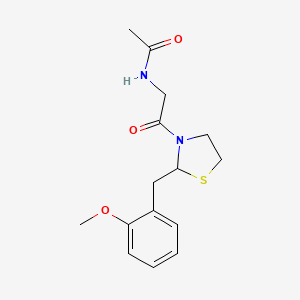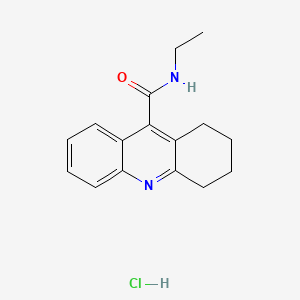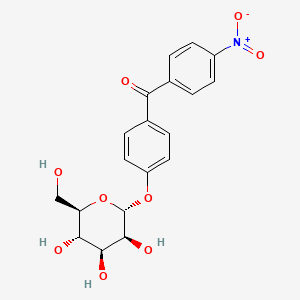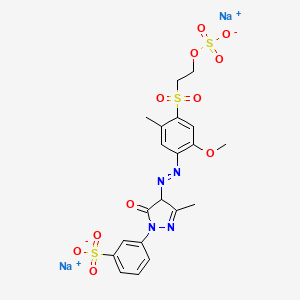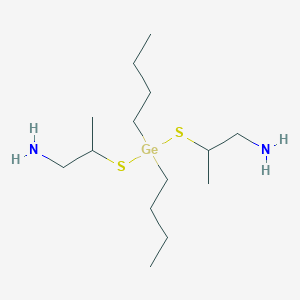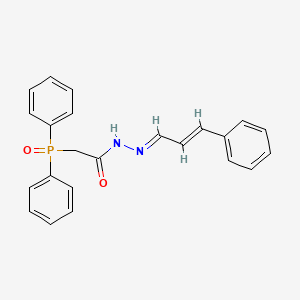
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, double bonds, and functional groups such as hydrazone and phosphorane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide typically involves multiple steps, starting with the preparation of the acetic acid derivative and subsequent reactions to introduce the diphenylphosphinyl and hydrazide groups. Common reagents used in these reactions include phosphine oxides, hydrazines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazides and phosphine oxides, such as:
Benzylidenehydrazides: These compounds share the hydrazide functional group and have similar reactivity.
Diphenylphosphine oxides: These compounds share the phosphine oxide group and have similar chemical properties.
Uniqueness
(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
Propiedades
Número CAS |
135689-08-6 |
|---|---|
Fórmula molecular |
C23H21N2O2P |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H21N2O2P/c26-23(25-24-18-10-13-20-11-4-1-5-12-20)19-28(27,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18H,19H2,(H,25,26)/b13-10+,24-18+ |
Clave InChI |
XGNWGPVDJXCRRR-JERWTEEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


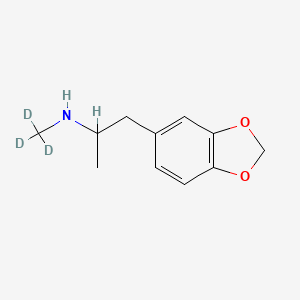
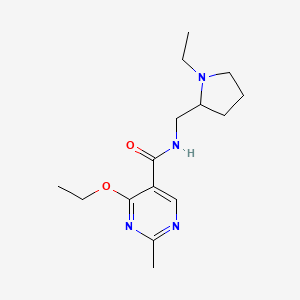
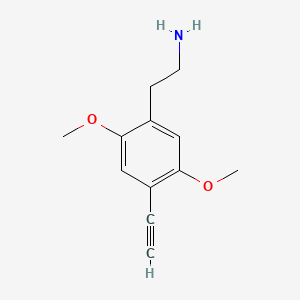
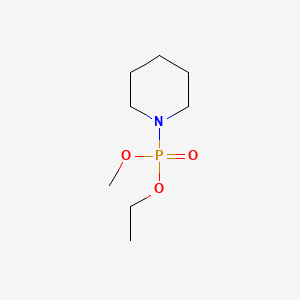
![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)

